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Cat. No.: B15144256

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16,17-Dihydroheronamide C, a
synthetic analogue of the natural product heronamide C. It is designed as a crucial probe for
elucidating the mechanism of action of heronamide C, a polyene macrolactam with notable
antifungal properties. This document details its chemical identity, synthesis, and biological
activity, with a focus on its role in understanding the structure-activity relationship of the
heronamide class of compounds. All quantitative data is presented in structured tables, and
detailed experimental methodologies are provided. Furthermore, key processes are visualized
using Graphviz diagrams to facilitate a deeper understanding of the scientific workflows and
hypothetical signaling pathways.

Chemical Identity

Identifier Value

Compound Name 16,17-Dihydroheronamide C
CAS Number 2698333-36-5[1]

Molecular Formula C27H41NO4

Molecular Weight 443.62 g/mol

Class Polyene Macrolactam
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Introduction

Heronamides are a family of 20-membered polyene macrolactams isolated from Streptomyces
species.[2] Heronamide C, a prominent member of this family, exhibits interesting biological
activities, including antifungal properties. To investigate the mode of action of heronamide C,
16,17-Dihydroheronamide C was designed and synthesized as a molecular probe.[3][4][5][6]
This analogue lacks the C16-C17 double bond, a key structural feature of the parent
compound. The study of 16,17-Dihydroheronamide C has been instrumental in revealing the
critical importance of this specific double bond for the biological activity of heronamide C.[4][5]

Synthesis

The synthesis of 16,17-Dihydroheronamide C is achieved through a highly modular strategy,
which allows for the efficient construction of the complex macrolactam core.[3] The general
approach involves the synthesis of two key fragments, a C1-C13 fragment and a C14-C27
fragment, which are then coupled and cyclized.

Experimental Protocol: Total Synthesis of 16,17-
Dihydroheronamide C

The following protocol is a detailed methodology for the total synthesis of 16,17-
Dihydroheronamide C, based on the published modular strategy.[5]

Step 1: Synthesis of the C1-C13 and C14-C27 Fragments

o The C1-C13 and C14-C27 fragments are synthesized from commercially available starting
materials using a series of stereoselective reactions. The detailed multi-step synthesis of
these fragments is described in the preceding literature.[3]

Step 2: Stille Coupling of the Fragments

e To a solution of the C1-C13 vinyl iodide fragment (1.0 eq) and the C14-C27 stannane
fragment (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) is added Pd(PPh3)4 (0.1 eq)
and Cul (0.2 eq).

e The reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours.
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The reaction is quenched with saturated aqueous KF solution and stirred for 30 minutes.
The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous Na2S04, and
concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the
coupled linear precursor.

Step 3: Macrolactamization

The protecting groups on the linear precursor are removed under standard conditions to
liberate the amino and carboxylic acid functionalities.

To a solution of the deprotected linear precursor in a mixture of dichloromethane (DCM) and
DMF (10:1) at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq),
1-hydroxybenzotriazole (HOBt) (1.5 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

The reaction mixture is stirred at room temperature for 24 hours.

The solvent is removed under reduced pressure, and the residue is purified by flash column
chromatography on silica gel to yield the protected macrolactam.

Step 4: Final Deprotection

The final protecting groups are removed to yield 16,17-Dihydroheronamide C. For
example, if silyl ethers are present, they can be removed using tetrabutylammonium fluoride
(TBAF) in tetrahydrofuran (THF).

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the
reaction is quenched with saturated aqueous NH4CI solution.

The mixture is extracted with ethyl acetate, and the combined organic layers are washed
with brine, dried over anhydrous Na2S04, and concentrated.

The final product, 16,17-Dihydroheronamide C, is purified by preparative high-performance
liquid chromatography (HPLC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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